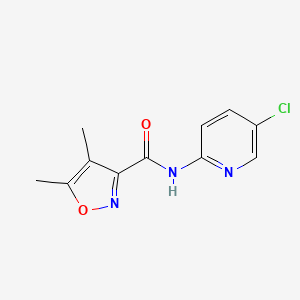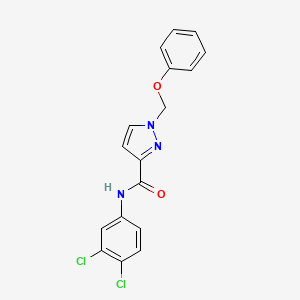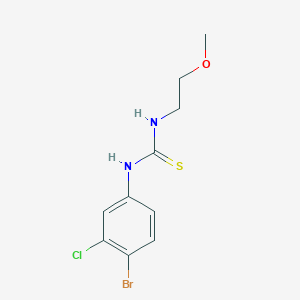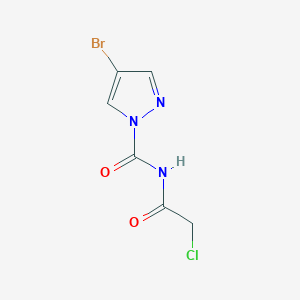![molecular formula C22H18ClF3N2O4S B10953579 N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-3-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B10953579.png)
N-{4-[(4-chlorophenyl)sulfamoyl]phenyl}-3-[(2,2,2-trifluoroethoxy)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a chlorinated aniline group, a sulfonyl group, and a trifluoroethoxy methyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Chlorinated Aniline Intermediate: This step involves the chlorination of aniline to produce 4-chloroaniline.
Sulfonylation: The 4-chloroaniline is then reacted with a sulfonyl chloride to form the sulfonylated intermediate.
Coupling with Benzamide: The sulfonylated intermediate is coupled with a benzamide derivative that contains the trifluoroethoxy methyl group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines.
Scientific Research Applications
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-((2-CHLOROANILINO)SULFONYL)PHENYL)ACETAMIDE: This compound shares a similar sulfonyl and chlorinated aniline structure but differs in the acetamide group.
N-{4-[(4-chloroanilino)sulfonyl]phenyl}-2-(4-chlorophenyl)acetamide: Another related compound with a similar core structure but different substituents.
Uniqueness
N-{4-[(4-CHLOROANILINO)SULFONYL]PHENYL}-3-[(2,2,2-TRIFLUOROETHOXY)METHYL]BENZAMIDE is unique due to the presence of the trifluoroethoxy methyl group, which imparts distinct chemical properties such as increased lipophilicity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H18ClF3N2O4S |
|---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
N-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-3-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C22H18ClF3N2O4S/c23-17-4-6-19(7-5-17)28-33(30,31)20-10-8-18(9-11-20)27-21(29)16-3-1-2-15(12-16)13-32-14-22(24,25)26/h1-12,28H,13-14H2,(H,27,29) |
InChI Key |
YNWHGWMTVHMXGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)COCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10953499.png)

![3-[(acetyloxy)methyl]-7-{[3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10953514.png)
![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-chlorophenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10953521.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B10953527.png)
![N-(4-bromo-2-fluorophenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10953534.png)

![(6-Methyl-3-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10953540.png)


![(4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10953560.png)
![4-[(E)-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10953569.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10953573.png)
![2-(4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazin-1-yl)-4-methylquinoline](/img/structure/B10953587.png)
